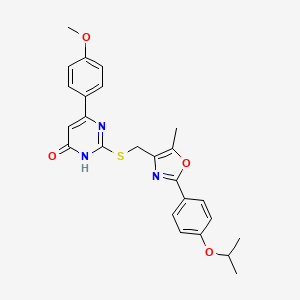
N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonylation: The acetylated thiazole is reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group.
Amidation: Finally, the butanamide moiety is introduced through an amidation reaction using butanoyl chloride and an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfides.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors involved in inflammatory pathways or cell proliferation. The thiazole ring and sulfonyl group are crucial for its binding affinity and activity, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxamide: Known for its antimicrobial properties.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-16(13(2)20)24-17(18-12)19-15(21)9-6-10-25(22,23)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSLIOQZJHYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)


![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)
![rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2785098.png)

